molecular formula C23H17ClN2O5S B2643903 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide CAS No. 327105-15-7

1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B2643903
CAS No.: 327105-15-7
M. Wt: 468.91
InChI Key: MMUBJUBHENMRDT-UHFFFAOYSA-N
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Description

1-Chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C23H17ClN2O5S. This compound is known for its unique structure, which includes a chloro-substituted anthracene core and a sulfamoylphenyl ethyl side chain.

Preparation Methods

The synthesis of 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the anthracene core or the sulfamoylphenyl ethyl side chain.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-Chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

1-Chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds, such as:

    2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound shares a similar anthracene core but differs in the side chain structure.

    9,10-Anthraquinone derivatives: These compounds have a similar anthracene core but lack the chloro and sulfamoylphenyl ethyl groups.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5S/c24-20-18(23(29)26-12-11-13-5-7-14(8-6-13)32(25,30)31)10-9-17-19(20)22(28)16-4-2-1-3-15(16)21(17)27/h1-10H,11-12H2,(H,26,29)(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUBJUBHENMRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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